![molecular formula C11H16FNO B14327999 N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine CAS No. 110425-37-1](/img/structure/B14327999.png)
N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine is an organic compound that belongs to the class of amines It features an ethyl group attached to the nitrogen atom and a fluorophenyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine typically involves the reaction of 2-fluorobenzyl alcohol with ethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the fluorophenyl group enhances its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Ethyl-2-[(4-fluorophenyl)methoxy]ethan-1-amine: Similar structure with the fluorine atom in a different position on the phenyl ring.
Uniqueness
N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the ethyl group on the nitrogen atom. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
110425-37-1 |
|---|---|
Molecular Formula |
C11H16FNO |
Molecular Weight |
197.25 g/mol |
IUPAC Name |
N-ethyl-2-[(2-fluorophenyl)methoxy]ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-2-13-7-8-14-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
MGCFDMGAHDUYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
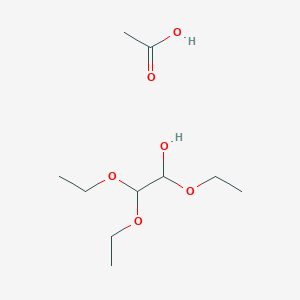
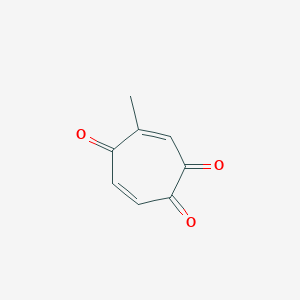
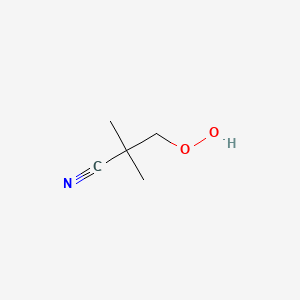
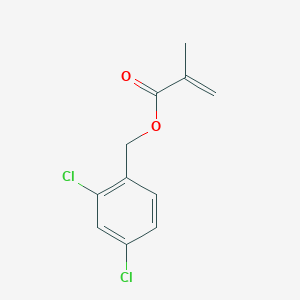


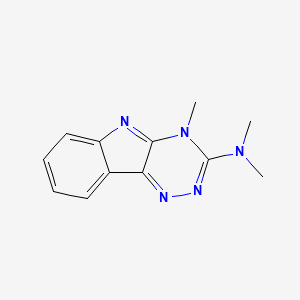
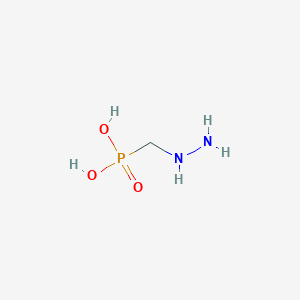
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
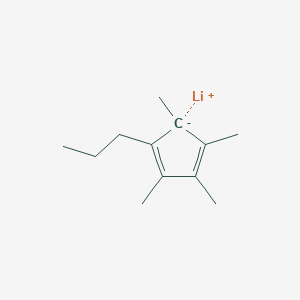
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
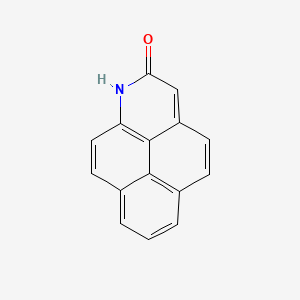
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
